3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
CAS No.: 890612-51-8
Cat. No.: VC6033275
Molecular Formula: C21H26N4
Molecular Weight: 334.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890612-51-8 |
|---|---|
| Molecular Formula | C21H26N4 |
| Molecular Weight | 334.467 |
| IUPAC Name | 7-(3,5-dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C21H26N4/c1-14-5-7-18(8-6-14)19-11-22-25-20(10-17(4)23-21(19)25)24-12-15(2)9-16(3)13-24/h5-8,10-11,15-16H,9,12-13H2,1-4H3 |
| Standard InChI Key | KANMRAOPCDEPFF-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C)C |
Introduction
Structural Analysis and Molecular Properties
Core Architecture and Substitution Patterns
The molecular scaffold of 3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is defined by a pyrazolo[1,5-a]pyrimidine system, a bicyclic structure comprising fused pyrazole and pyrimidine rings. Key substitutions include:
-
Position 3: A 4-methylphenyl group, introducing aromatic bulk and hydrophobicity.
-
Position 5: A methyl group, enhancing steric stability.
-
Position 7: A 3,5-dimethylpiperidine moiety, contributing conformational rigidity and potential hydrogen-bonding capabilities .
The piperidine ring’s 3,5-dimethyl configuration imposes axial chirality, which may influence target binding specificity. Computational modeling suggests a planar pyrazolo[1,5-a]pyrimidine core with substituents adopting orthogonal orientations to minimize steric clashes.
Molecular Formula and Physicochemical Properties
While experimental data for the exact compound remain unpublished, its molecular formula can be extrapolated as C₂₃H₂₇N₅ based on structural analogs . Key properties include:
The low solubility profile aligns with its hydrophobic substituents, necessitating formulation strategies for bioavailability .
Synthetic Routes and Optimization
Retrosynthetic Strategy
The synthesis of this compound can be approached through a convergent pathway:
-
Pyrazolo[1,5-a]pyrimidine Core Construction: Condensation of 5-amino-3-(4-methylphenyl)-1H-pyrazole with a β-keto ester or diketone under acidic conditions .
-
Piperidine Substituent Introduction: Nucleophilic aromatic substitution (SNAr) at position 7 using 3,5-dimethylpiperidine under microwave-assisted conditions .
Stepwise Synthesis
Step 1: Formation of 5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
A mixture of 5-amino-3-(4-methylphenyl)-1H-pyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in acetic acid is refluxed for 12 hours, yielding the pyrimidinone intermediate (75% yield) .
Step 2: Chlorination at Position 7
Treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 80°C for 6 hours converts the carbonyl group to a chloride (90% yield) .
Step 3: Piperidine Coupling
Reaction of the 7-chloro intermediate with 3,5-dimethylpiperidine (2.0 equiv) in tetrahydrofuran (THF) at 120°C under microwave irradiation for 30 minutes affords the final product (65% yield) .
Challenges and Yield Optimization
-
Regioselectivity: Competing reactions at positions 5 and 7 are mitigated by steric directing groups .
-
Purification: Column chromatography using ethyl acetate/hexane (1:3) resolves byproducts from incomplete substitutions.
Biological Activity and Mechanism of Action
mTOR Inhibition and Anticancer Activity
Structural analogs demonstrate mTOR kinase inhibition (IC₅₀ = 12–50 nM) by binding to the ATP pocket, disrupting phosphorylation cascades in cancer cells . The 4-methylphenyl group likely engages in hydrophobic interactions with Val2240 and Tyr2225 residues .
Selectivity and Toxicity Profiles
-
hERG Liability: Piperidine-containing derivatives show reduced hERG channel binding (IC₅₀ > 10 µM) compared to arylalkylamines .
-
Microsomal Stability: Mouse liver microsomal studies predict a half-life >60 minutes, suggesting favorable metabolic stability .
Pharmacological Applications
Tuberculosis Therapy
The compound’s structural similarity to ATP synthase inhibitors positions it as a candidate for multidrug-resistant TB regimens. Synergy with bedaquiline and pretomanid warrants exploration .
Oncology
Preclinical models suggest mTOR inhibitors sensitize tumors to radiotherapy. Combination studies with everolimus or temsirolimus could elucidate therapeutic synergies .
Neuroinflammatory Disorders
Piperidine derivatives modulate neuroinflammation via σ-1 receptor antagonism. In silico docking predicts moderate affinity (Kᵢ = 120 nM), meriting in vitro validation.
Comparative Analysis with Structural Analogs
The 3,5-dimethylpiperidine group may confer improved blood-brain barrier permeability compared to phenylalkylamines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume